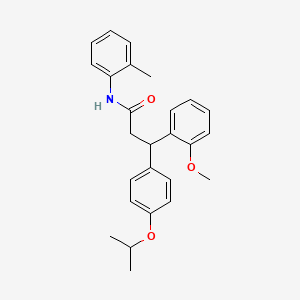![molecular formula C15H16O5 B4081164 methyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate](/img/structure/B4081164.png)
methyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate
Übersicht
Beschreibung
Methyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate, also known as MDOP, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
Wirkmechanismus
The exact mechanism of action of methyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate is not fully understood. However, it is believed to exert its biological activities through the modulation of various cellular pathways, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the induction of apoptosis in cancer cells. methyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate has also been shown to chelate metal ions, which may contribute to its fluorescent properties and potential use as a metal ion sensor.
Biochemical and Physiological Effects:
methyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in lipopolysaccharide-stimulated macrophages. methyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in various cell types. In addition, methyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate has been reported to induce apoptosis in cancer cells, such as human breast cancer cells and human leukemia cells.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. It can be easily modified to introduce various functional groups for the synthesis of coumarin-based materials. However, methyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate also has some limitations, including its low solubility in water and some organic solvents, which may affect its biological activity and potential applications.
Zukünftige Richtungen
There are several future directions for the research on methyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate. One direction is the investigation of its potential use as a metal ion sensor for the detection of various metal ions in biological and environmental samples. Another direction is the development of methyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate-based materials for various applications, such as drug delivery, imaging, and sensing. Furthermore, the exploration of the structure-activity relationship of methyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate and its derivatives may provide insights into the design of more potent and selective compounds for various biological targets.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. methyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate has also been investigated for its potential use as a fluorescent probe for the detection of metal ions, such as copper and iron. In addition, methyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate has been used as a building block for the synthesis of various coumarin-based materials, such as polymers and nanoparticles.
Eigenschaften
IUPAC Name |
methyl 2-(4,7-dimethyl-2-oxochromen-5-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-8-5-11(19-10(3)15(17)18-4)14-9(2)7-13(16)20-12(14)6-8/h5-7,10H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSPWDOWSHDSPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-({2-[(4-methylphenyl)thio]ethyl}amino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4081092.png)
![N-(4-{[(4-fluorophenyl)amino]carbonyl}phenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4081097.png)
![7-methyl-4-(3-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4081103.png)
![N-{imino[(3-pyridinylmethyl)amino]methyl}benzamide](/img/structure/B4081111.png)
![ethyl 7-chloro-5-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4081117.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-3-ethoxybenzamide](/img/structure/B4081120.png)
![methyl 4-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B4081126.png)
![2-mercapto-5-(2-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B4081134.png)

![2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4081155.png)
![N-[4-(acetylamino)phenyl]-2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4081167.png)
![8-[4-(9H-fluoren-9-yl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4081182.png)
![N-[(1R)-1-(3-methoxyphenyl)ethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4081194.png)
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B4081195.png)